molecular formula C20H18N6O4 B2879060 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide CAS No. 942011-75-8

4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide

Cat. No.: B2879060
CAS No.: 942011-75-8
M. Wt: 406.402
InChI Key: QMFUUKMUYNZDIT-UHFFFAOYSA-N
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Description

4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide is a complex organic compound characterized by its unique structure, incorporating both imidazotriazine and benzamide moieties. This compound's architecture suggests potential utility in various chemical and biological applications due to its intricate framework and multiple reactive sites.

Preparation Methods

The synthesis of 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions:

  • Synthetic Routes and Reaction Conditions: : The process generally starts with the construction of the imidazo[2,1-c][1,2,4]triazine core. This can be achieved through cyclization reactions involving suitable precursors such as diaminotriazines and carbonyl-containing compounds. Subsequent steps involve the introduction of the phenyl group and further functionalization to attach the acetamido and benzamide groups. These steps often require the use of reagents like acetic anhydride, catalysts like palladium on carbon, and solvents such as dimethylformamide.

  • Industrial Production Methods: : On an industrial scale, the synthesis would employ continuous flow processes to maintain optimal reaction conditions, ensuring high yield and purity. Automation and process control technologies would be integrated to streamline the synthesis, minimize waste, and ensure consistent production quality.

Chemical Reactions Analysis

This compound is capable of undergoing various types of reactions due to the presence of multiple functional groups:

  • Types of Reactions

    • Oxidation and Reduction: : The compound can undergo oxidation-reduction reactions, especially at the imidazo[2,1-c][1,2,4]triazine core, altering its electronic properties and potentially its biological activity.

    • Substitution Reactions: : The presence of amide groups makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace leaving groups under suitable conditions.

  • Common Reagents and Conditions

    • Oxidizing Agents: : Hydrogen peroxide or permanganate for oxidation reactions.

    • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

    • Catalysts: : Palladium or platinum catalysts for facilitating substitution and other types of reactions.

  • Major Products: : Depending on the specific reagents and conditions, the reactions can yield various derivatives, each with potentially unique properties and applications.

Scientific Research Applications

4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide finds utility in several fields:

  • Chemistry: : The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

  • Biology: : It can be studied for its interaction with biological macromolecules, providing insights into enzyme inhibition or protein binding.

  • Medicine: : Its structural features make it a potential candidate for drug development, particularly in the search for novel therapeutics targeting specific biochemical pathways.

  • Industry: : The compound's reactivity and stability are advantageous in developing materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets:

  • Molecular Targets: : It may bind to enzymes, receptors, or nucleic acids, influencing their function.

  • Pathways Involved: : The binding of the compound can inhibit enzyme activity, alter receptor signaling, or interfere with nucleic acid processes, leading to changes in cellular function.

Comparison with Similar Compounds

When comparing 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide to similar compounds, its unique attributes stand out:

  • Unique Features: : Its dual imidazo[2,1-c][1,2,4]triazine and benzamide structures provide a distinct set of reactive sites and functional groups, setting it apart from simpler analogs.

  • Similar Compounds: : Other imidazo[2,1-c][1,2,4]triazine derivatives or benzamide-containing compounds, while structurally related, lack the combined complexity and potential reactivity of this compound.

This article paints a comprehensive picture of this compound, highlighting its synthesis, reactivity, applications, and mechanisms, setting it apart from similar compounds

Properties

IUPAC Name

4-[[2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4/c21-17(28)13-6-8-14(9-7-13)22-16(27)12-26-19(30)18(29)25-11-10-24(20(25)23-26)15-4-2-1-3-5-15/h1-9H,10-12H2,(H2,21,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFUUKMUYNZDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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